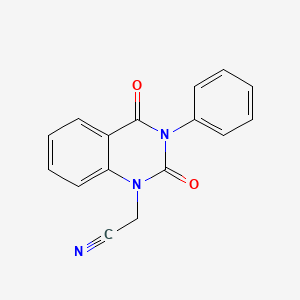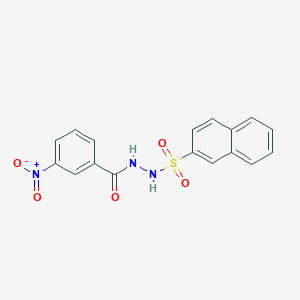![molecular formula C17H18N2O3 B5733647 3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5733647.png)
3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone, also known as DMAP, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. DMAP is a versatile reagent that can be used in a variety of chemical reactions, including acylation, alkylation, and esterification.
Mechanism of Action
The mechanism of action of 3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone involves its ability to act as a nucleophilic catalyst. 3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone can activate carbonyl compounds by forming a complex with them, which increases their reactivity towards nucleophiles. 3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone can also act as a base, deprotonating acidic compounds and facilitating their reaction with electrophiles. The unique properties of 3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone make it a valuable tool in organic synthesis.
Biochemical and Physiological Effects:
3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it is important to handle 3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone with care and follow proper safety protocols when working with it in the laboratory.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone in lab experiments is its versatility. It can be used in a variety of reactions and can facilitate the synthesis of complex compounds. 3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone is also relatively inexpensive and easy to handle. However, one limitation of using 3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone is that it can be air-sensitive and may need to be stored under inert conditions. In addition, 3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone can be difficult to remove from reaction mixtures and may require additional purification steps.
Future Directions
There are several future directions for the use of 3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone in scientific research. One area of interest is the development of new catalysts and reagents based on the structure of 3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone. Another area of interest is the use of 3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone in the synthesis of novel compounds for use in drug discovery. Additionally, the use of 3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone in green chemistry and sustainable synthesis is an area of growing interest. Overall, the unique properties of 3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone make it a valuable tool in organic synthesis and scientific research.
Synthesis Methods
3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone can be synthesized by reacting 2,3-dimethylaniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an electrophilic aromatic substitution mechanism, and the resulting product is purified by recrystallization from a suitable solvent.
Scientific Research Applications
3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone has been widely used in scientific research as a catalyst and reagent in organic synthesis. It has been used in the synthesis of various compounds such as peptides, esters, and amides. 3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone has also been used in the preparation of chiral compounds and in the synthesis of natural products. In addition, 3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone has been used in the development of new drugs and pharmaceuticals.
properties
IUPAC Name |
3-(2,3-dimethylanilino)-1-(3-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-5-3-8-16(13(12)2)18-10-9-17(20)14-6-4-7-15(11-14)19(21)22/h3-8,11,18H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMNQYJOQBAUJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethylphenylamino)-1-(3-nitrophenyl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylpropanamide](/img/structure/B5733590.png)

![N-(3,4-dimethoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5733597.png)
![ethyl 1-[(1,2,3-benzothiadiazol-5-ylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5733598.png)
![3-amino-2-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5733599.png)
![N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide](/img/structure/B5733607.png)

![4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5733619.png)
![ethyl 4-{[(1-naphthylamino)carbonyl]amino}benzoate](/img/structure/B5733624.png)
![7-bromobenzo[de]thiochromen-3-yl acetate](/img/structure/B5733628.png)
